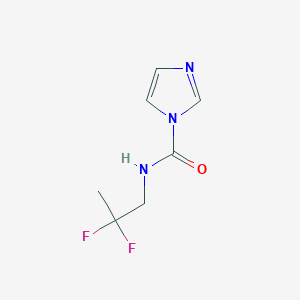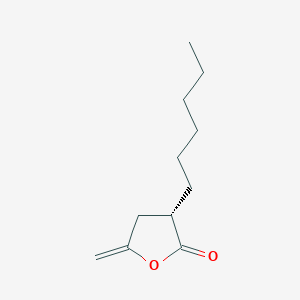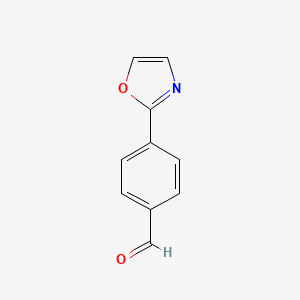
4-(2-Oxazolyl)benzaldehyde
Descripción general
Descripción
4-(2-Oxazolyl)benzaldehyde is a heterocyclic aromatic compound that features an oxazole ring attached to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxazolyl)benzaldehyde typically involves the formation of the oxazole ring followed by its attachment to the benzaldehyde group. One common method includes the cyclization of α-haloketones with amides or amidines under acidic or basic conditions . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which provides a versatile route to oxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts to enhance yield and selectivity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Oxazolyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: 4-(Oxazole-2-yl)benzoic acid.
Reduction: 4-(Oxazole-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Oxazolyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxazolyl)benzaldehyde largely depends on its interaction with specific molecular targets. In medicinal chemistry, oxazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Isoxazole: The nitrogen and oxygen atoms are adjacent in the ring, differing from the oxazole structure.
Uniqueness: 4-(2-Oxazolyl)benzaldehyde is unique due to its specific arrangement of the oxazole ring and benzaldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
4-(1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H |
Clave InChI |
BNCPSSZBSCTBIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=NC=CO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

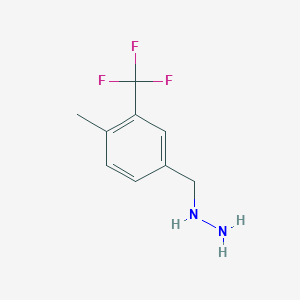
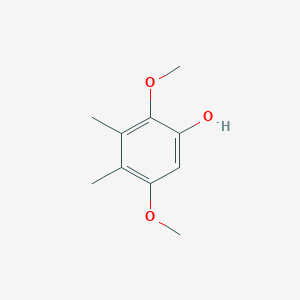
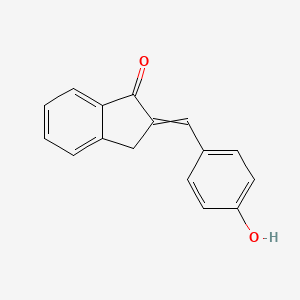
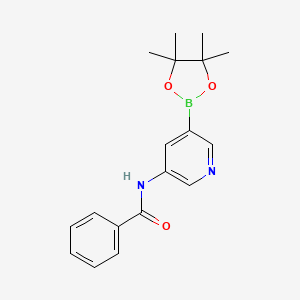
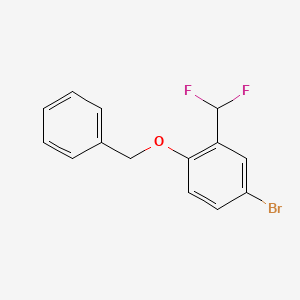
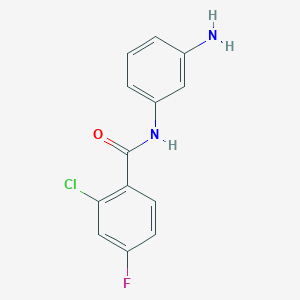
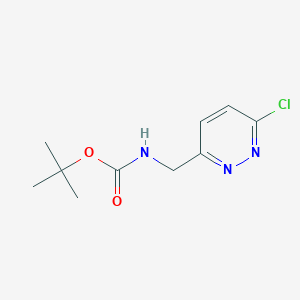
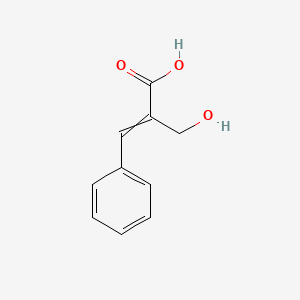
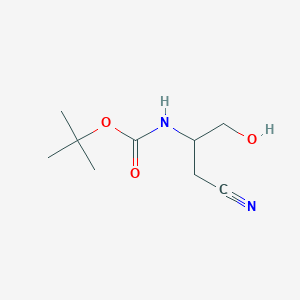
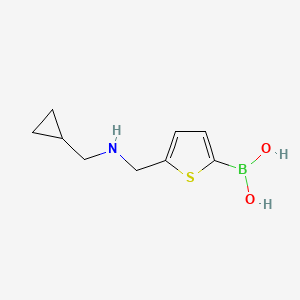
![2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)
